molecular formula C10H10N2O2 B13909547 (4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one

(4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one

Cat. No.: B13909547
M. Wt: 190.20 g/mol
InChI Key: DLXOPKLRXXLNIJ-PKNBQFBNSA-N
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Description

4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound that features an isoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent at reflux temperature to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.

    Reduction: Formation of 4-amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isoquinoline core can interact with hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific isoquinoline core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one

InChI

InChI=1S/C10H10N2O2/c1-12-6-7-4-2-3-5-8(7)9(11-14)10(12)13/h2-5,14H,6H2,1H3/b11-9+

InChI Key

DLXOPKLRXXLNIJ-PKNBQFBNSA-N

Isomeric SMILES

CN1CC2=CC=CC=C2/C(=N\O)/C1=O

Canonical SMILES

CN1CC2=CC=CC=C2C(=NO)C1=O

Origin of Product

United States

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